

4-Bromobenzonitrile molecular formula and structure

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Compound of Interest

Compound Name: 4-Bromobenzonitrile

Cat. No.: B114466

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An In-depth Technical Guide to 4-Bromobenzonitrile

This guide provides a comprehensive overview of **4-Bromobenzonitrile**, a key chemical intermediate, for researchers, scientists, and professionals in drug development. It covers its molecular structure, physicochemical properties, synthesis, and applications, with detailed experimental protocols and safety information.

Molecular Identity and Structure

4-Bromobenzonitrile, also known as p-bromobenzonitrile, is an aromatic organic compound featuring a bromine atom and a nitrile group attached to a benzene ring at para positions (1 and 4, respectively).^{[1][2]} This substitution pattern is crucial to its reactivity and utility in organic synthesis.

Molecular Formula: C_7H_4BrN ^{[1][2][3]}

Molecular Structure:

The structure of **4-Bromobenzonitrile** consists of a planar benzene ring. The carbon-nitrogen triple bond of the nitrile group and the carbon-bromine bond extend from opposite ends of the ring.

Physicochemical and Spectroscopic Data

The physical and chemical properties of **4-Bromobenzonitrile** are well-documented, making it a reliable reagent in various chemical transformations. Spectroscopic data are essential for its identification and characterization.

Physicochemical Properties

A summary of key quantitative data is presented in the table below for easy reference.

Property	Value	Reference
CAS Number	623-00-7	[3][4][5]
Molecular Weight	182.02 g/mol	[5][6][7]
Appearance	White to light yellow crystalline solid/powder/flakes	[1][4]
Melting Point	110-115 °C	[6][7]
Boiling Point	235-237 °C	[6][7]
Solubility	Soluble in acetone and ether; limited solubility in water	[1]
Density	~1.57 g/cm ³	[8]

Spectroscopic Data

Spectroscopic analysis is fundamental for confirming the identity and purity of **4-Bromobenzonitrile**.

Spectrum Type	Key Features and Observations
^1H NMR	The proton NMR spectrum is simple due to the molecule's symmetry, typically showing a pair of doublets in the aromatic region, characteristic of a 1,4-disubstituted benzene ring.
^{13}C NMR	The carbon NMR spectrum will display distinct signals for the nitrile carbon, the two bromine-substituted carbons, and the two carbons adjacent to the nitrile group.
Infrared (IR)	The IR spectrum exhibits a strong, sharp absorption band characteristic of the nitrile ($\text{C}\equiv\text{N}$) stretching vibration, typically around 2230 cm^{-1} . It also shows bands corresponding to C-H and C=C stretching of the aromatic ring and the C-Br stretch.
Mass Spectrometry (MS)	The mass spectrum shows a characteristic isotopic pattern for bromine (approximately 1:1 ratio for ^{79}Br and ^{81}Br), with the molecular ion peaks (M^+ and $\text{M}+2^+$) being prominent.

Note: Detailed spectra are available in various databases such as the NIST WebBook and SpectraBase.[\[3\]](#)[\[9\]](#)[\[10\]](#)

Synthesis of 4-Bromobenzonitrile

4-Bromobenzonitrile is synthesized through several established methods. A common and effective laboratory-scale synthesis involves the dehydration of 4-bromobenzaldehyde oxime.

Experimental Protocol: Synthesis from 4-Bromobenzaldehyde

This two-step protocol provides a reliable method for the preparation of **4-Bromobenzonitrile** with high purity and yield.[\[11\]](#)

Step 1: Synthesis of 4-Bromobenzaldehyde Oxime

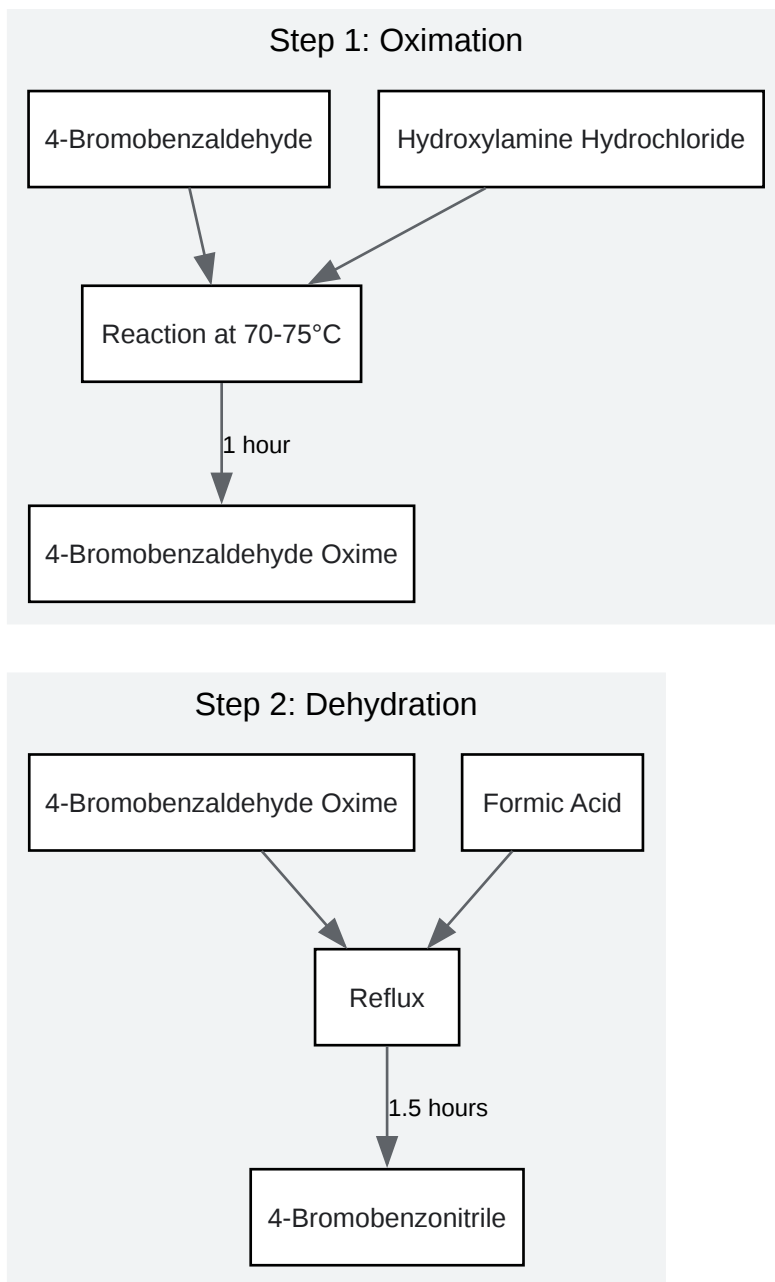
- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer, condenser, and thermometer, combine 4-bromobenzaldehyde, hydroxylamine hydrochloride, and water in a specific ratio (e.g., a molar ratio of 1:1.1).[\[11\]](#)[\[12\]](#)
- **Heating:** Heat the mixture to 70-75°C while stirring.[\[11\]](#)
- **Reaction Time:** Maintain the temperature and continue stirring for 1 hour.[\[11\]](#)
- **Isolation:** Cool the reaction mixture, which should result in the precipitation of the oxime.
- **Purification:** Filter the solid product, wash it with cold water, and dry it to obtain 4-bromobenzaldehyde oxime as a white solid. Purity can be checked by gas chromatography.[\[11\]](#)

Step 2: Dehydration to **4-Bromobenzonitrile**

- **Reaction Setup:** In a flask equipped for reflux with stirring, add the dried 4-bromobenzaldehyde oxime and formic acid.[\[11\]](#)
- **Reflux:** Heat the mixture to reflux and maintain it for 1.5 hours.[\[11\]](#)
- **Work-up:** After cooling, the product will precipitate. Filter the solid and wash it with water until the filtrate is neutral.[\[11\]](#)
- **Drying:** Dry the resulting white solid to yield **4-Bromobenzonitrile**. The purity can be determined by analysis.[\[11\]](#)
- **Solvent Recovery:** The formic acid filtrate can be collected and distilled for recycling.[\[11\]](#)

Synthesis Workflow Diagram

Synthesis of 4-Bromobenzonitrile



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Caption: A two-step synthesis of **4-Bromobenzonitrile**.

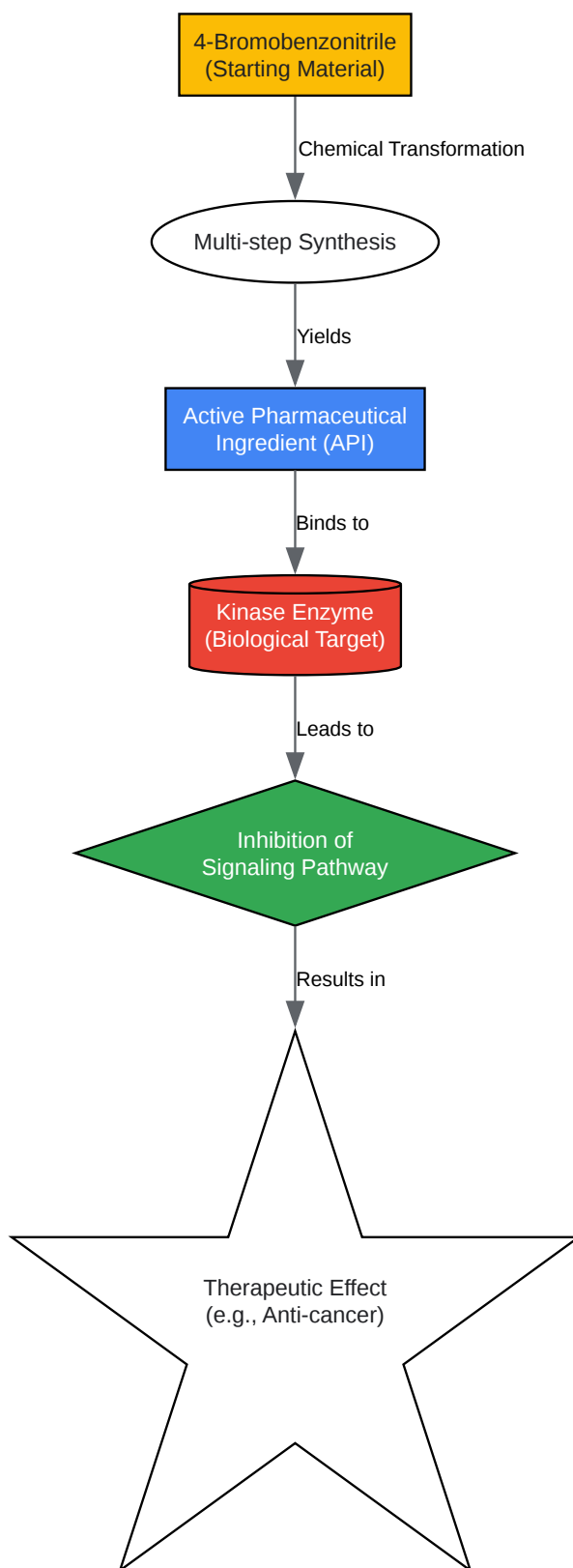
Applications in Research and Drug Development

4-Bromobenzonitrile is a versatile building block in organic synthesis, primarily due to the reactivity of its two functional groups.

- **Cross-Coupling Reactions:** The bromine atom serves as a handle for various cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig reactions, allowing for the formation of carbon-carbon and carbon-heteroatom bonds.^{[7][8]} This is fundamental in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).
- **Nitrile Group Transformations:** The nitrile group can be hydrolyzed to a carboxylic acid or a primary amide, or reduced to a primary amine. These transformations provide access to a wide range of other functional groups and molecular scaffolds.
- **Pharmaceutical and Agrochemical Synthesis:** It is a key intermediate in the production of pharmaceuticals and agrochemicals.^{[1][2][13][14]} For example, it has been used in the synthesis of inhibitors for enzymes like Kit and Aur as potential treatments for melanoma.^[7]
- **Liquid Crystals:** Derivatives of benzonitrile are used in the development of liquid crystal materials.^{[8][15]}

Signaling Pathway Logic in Drug Discovery

The following diagram illustrates a generalized logic of how an intermediate like **4-bromobenzonitrile** can be utilized in the synthesis of a kinase inhibitor, a common strategy in oncology drug development.



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Caption: Role of **4-Bromobenzonitrile** in drug discovery.

Safety and Handling

4-Bromobenzonitrile is a hazardous substance and must be handled with appropriate safety precautions.

Hazard Identification:

- Toxicity: Harmful if swallowed or in contact with skin.[\[16\]](#)[\[17\]](#)
- Irritation: Causes serious eye irritation.[\[17\]](#)
- Environmental Hazards: Harmful to aquatic life with long-lasting effects.[\[17\]](#)

Recommended Handling Procedures:

- Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[\[4\]](#)[\[18\]](#)[\[19\]](#) In case of dust formation, use a suitable respirator.[\[18\]](#)
- Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.[\[16\]](#)[\[18\]](#)
- Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[\[16\]](#)
- Spill Management: In case of a spill, avoid generating dust.[\[18\]](#) Sweep up the material and place it in a suitable container for disposal.[\[16\]](#)[\[18\]](#)
- First Aid:
 - Skin Contact: Wash off immediately with plenty of soap and water.[\[16\]](#)[\[18\]](#)
 - Eye Contact: Rinse cautiously with water for several minutes.[\[4\]](#)[\[17\]](#)
 - Ingestion: Rinse mouth with water and seek immediate medical attention.[\[4\]](#)[\[18\]](#)
 - Inhalation: Move the person to fresh air.[\[18\]](#)

Always consult the Safety Data Sheet (SDS) for complete and detailed safety information before handling this chemical.[\[4\]](#)[\[16\]](#)[\[18\]](#)

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